

# solubility of N-Boc-hexahydro-1H-azepin-4-one in organic solvents

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## Compound of Interest

Compound Name: *N*-Boc-hexahydro-1H-azepin-4-one

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An In-Depth Technical Guide to the Solubility of **N-Boc-hexahydro-1H-azepin-4-one** in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of chemical intermediates is paramount for successful synthesis, purification, and formulation.

**N-Boc-hexahydro-1H-azepin-4-one**, a key building block in the synthesis of various pharmaceutical agents, is no exception.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of the solubility of **N-Boc-hexahydro-1H-azepin-4-one** in common organic solvents, outlines a detailed experimental protocol for its quantitative determination, and presents a visual workflow to guide researchers.

While specific quantitative solubility data for **N-Boc-hexahydro-1H-azepin-4-one** is not extensively documented in publicly available literature, qualitative assessments consistently indicate its solubility in a range of common organic solvents.<sup>[4][5][6][7]</sup> This guide aims to bridge the gap by providing a practical framework for determining precise solubility values in the laboratory.

## Physicochemical Properties

- Molecular Formula: C<sub>11</sub>H<sub>19</sub>NO<sub>3</sub><sup>[8][9]</sup>
- Molecular Weight: 213.27 g/mol <sup>[8][9][10]</sup>

- Appearance: Brown solid to pale yellow liquid[2][4]
- Storage: Recommended storage at 2-8°C[4][6][10]

## Qualitative Solubility Data

The following table summarizes the reported qualitative solubility of **N-Boc-hexahydro-1H-azepin-4-one** in various organic solvents. This information is crucial for initial solvent screening in processes such as reaction setup, extraction, and chromatography.

Solvent	Solubility	Reference(s)
Chloroform	Soluble	[4][5][6][7]
Dichloromethane	Soluble	[4][5][6][7]
Ethanol	Soluble	[4][5][6][7]
Ethyl Ether	Soluble	[4][5][6][7]
Benzene	Soluble	[4]
Water	Insoluble	[11]

## Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following method is based on the widely accepted "shake-flask" or isothermal saturation technique, followed by quantitative analysis.[12]

### Objective:

To determine the saturation solubility of **N-Boc-hexahydro-1H-azepin-4-one** in a selected organic solvent at a specific temperature.

### Materials:

- **N-Boc-hexahydro-1H-azepin-4-one** (high purity, ≥95%)

- Selected organic solvent (analytical grade)
- Scintillation vials or sealed flasks
- Temperature-controlled shaker or incubator
- Analytical balance ( $\pm 0.1$  mg)
- Volumetric flasks and pipettes
- Syringe filters (0.22  $\mu\text{m}$ , compatible with the solvent)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

## Procedure:

- Preparation of Saturated Solution: a. Add an excess amount of **N-Boc-hexahydro-1H-azepin-4-one** to a vial containing a known volume of the selected organic solvent. An excess is confirmed by the presence of undissolved solid. b. Securely cap the vials to prevent solvent evaporation. c. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). d. Shake the vials for a sufficient time to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[\[13\]](#)
- Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle. b. Carefully withdraw a known volume of the supernatant using a pipette. c. Immediately filter the collected supernatant through a 0.22  $\mu\text{m}$  syringe filter to remove any undissolved microcrystals. d. Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantitative Analysis (HPLC Method): a. Prepare a series of standard solutions of **N-Boc-hexahydro-1H-azepin-4-one** of known concentrations in the selected solvent. b. Analyze the standard solutions using HPLC to generate a calibration curve. c. Analyze the diluted sample solution under the same HPLC conditions. d. Determine the concentration of the diluted sample from the calibration curve.

- Calculation of Solubility: a. Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as g/L or mol/L.

## Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **N-Boc-hexahydro-1H-azepin-4-one**.

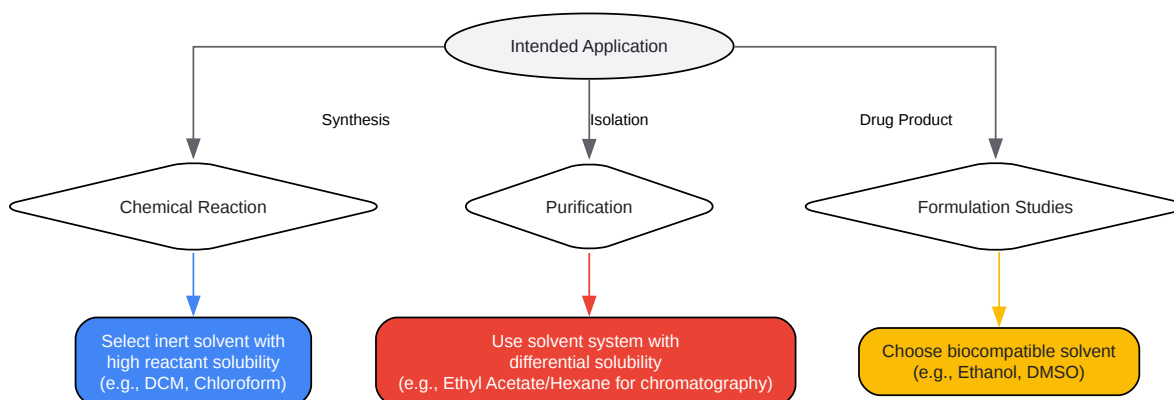


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Caption: Workflow for quantitative solubility determination.

## Logical Pathway for Solvent Selection

The choice of solvent is critical and often depends on the subsequent application. The following diagram outlines a logical pathway for selecting an appropriate solvent system based on the intended use.



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Caption: Logical pathway for solvent selection based on application.

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